molecular formula C23H24ClN3O5 B1671947 Ingliforib CAS No. 186392-65-4

Ingliforib

Cat. No. B1671947
M. Wt: 457.9 g/mol
InChI Key: GVDRRZOORHCTAN-MJUUVYJYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ingliforib, also known as CP-368296, is a novel glycogen phosphorylase inhibitor . It inhibits the liver, muscle, and brain forms of glycogen phosphorylase . It has antihyperglycemic and cardioprotective properties .


Molecular Structure Analysis

Ingliforib has a molecular formula of C23H24ClN3O5 . The molecular weight is 457.91 . The InChIKey is GVDRRZOORHCTAN-MJUUVYJYSA-N .


Chemical Reactions Analysis

Ingliforib is an inhibitor of glycogen phosphorylase, a critical rate-limiting enzyme that catalyzes the breakdown of glycogen into glucose-1-phosphate during glycogenolysis . This reaction is vital in maintaining glucose homeostasis .

Scientific Research Applications

Glycogen Phosphorylase Inhibition

Ingliforib acts as a glycogen phosphorylase inhibitor, playing a significant role in antihyperglycemic and cardioprotective activities. By inhibiting glycogen phosphorylase, the enzyme crucial in glycogenolysis, Ingliforib prevents the release of glucose-1 phosphate from glycogen in the liver. This mechanism is pivotal in controlling blood glucose levels and has implications in the treatment of conditions like diabetes. Additionally, Ingliforib’s inhibition of glycogen phosphorylase in cardiac muscle suggests potential benefits in protecting the heart from myocardial ischemic injury. It achieves this by preserving glycogen content and enhancing glycolytic-oxidative coupling, which is crucial for heart health during ischemic events (Definitions, 2020).

Synthesis and Process Optimization

The synthesis process of Ingliforib has been the focus of research to optimize its production. One study demonstrates the use of statistical design of experiments (DOE) for the rapid optimization of the Red-Al reduction process in synthesizing 3,4-isopropylidenedioxypyrrolidine hydrotosylate, an intermediate in the synthesis of Ingliforib. This process was scaled to producemultikilogram quantities, showcasing a safer and more economical approach. The optimized procedure facilitated a three-step process without the need for isolation of intermediates, solvent exchange, or distillation, significantly streamlining the synthesis of Ingliforib (Alimardanov et al., 2004).

Cardioprotective Effects

Research has explored the cardioprotective effects of Ingliforib, particularly in the context of myocardial ischemic injury. A study found that Ingliforib, through glycogen phosphorylase inhibition, could significantly reduce infarct size in both in vitro and in vivo rabbit models of ischemia-reperfusion injury. The results indicated that Ingliforib preserved myocardial glycogen stores, reduced glycogen phosphorylase activity, and maintained stable cardiac function and coronary flow, all of which are crucial in protecting the heart from ischemic damage (Tracey et al., 2004).

Safety And Hazards

Ingliforib is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

The high conservation of the three subtypes of glycogen phosphorylase (GP) presents significant challenges for specific inhibitor studies targeting GP . The differential inhibitory activity of Ingliforib against different GP subtypes has been analyzed through molecular docking and molecular dynamics simulations . These findings offer insight into the different inhibitory activity of Ingliforib against all three GP subtypes and provide guidance for the design of specific target molecules that regulate subtype selectivity .

properties

IUPAC Name

5-chloro-N-[(2S,3R)-4-[(3S,4R)-3,4-dihydroxypyrrolidin-1-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O5/c24-15-6-7-16-14(9-15)10-18(25-16)22(31)26-17(8-13-4-2-1-3-5-13)21(30)23(32)27-11-19(28)20(29)12-27/h1-7,9-10,17,19-21,25,28-30H,8,11-12H2,(H,26,31)/t17-,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDRRZOORHCTAN-MJUUVYJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CN1C(=O)[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047252
Record name Ingliforib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ingliforib

CAS RN

186392-65-4
Record name Ingliforib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186392654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ingliforib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INGLIFORIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UII7156WLU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ingliforib
Reactant of Route 2
Reactant of Route 2
Ingliforib
Reactant of Route 3
Reactant of Route 3
Ingliforib
Reactant of Route 4
Ingliforib
Reactant of Route 5
Ingliforib
Reactant of Route 6
Reactant of Route 6
Ingliforib

Citations

For This Compound
84
Citations
WR Tracey, JL Treadway, WP Magee… - American Journal …, 2004 - journals.physiology.org
… ingliforib-treated hearts. No significant change was observed in mean arterial pressure or rate-pressure product in the ingliforib … phosphorylase inhibition with ingliforib markedly reduces …
Number of citations: 75 journals.physiology.org
Y Wang, S Li, Z Yan, L Zhang - Molecules, 2023 - mdpi.com
The high conservation of the three subtypes of glycogen phosphorylase (GP) presents significant challenges for specific inhibitor studies targeting GP. Our prior screening revealed that …
Number of citations: 0 www.mdpi.com
AR Alimardanov, MT Barrila, FR Busch… - … process research & …, 2004 - ACS Publications
… optimize Red-Al reduction of an imide to produce, after deprotection and salt formation, 3,4-isopropylidenedioxypyrrolidine hydrotosylate (1), an intermediate in the synthesis of Ingliforib…
Number of citations: 17 pubs.acs.org
P Nkansah, A Antipas, Y Lu, M Varma, C Rotter… - Journal of controlled …, 2013 - Elsevier
… Using structurally diverse model compounds from the Pfizer drug library, including ingliforib, furosemide and celecoxib, we successfully prepared stable solid nanodispersions (SNDs) …
Number of citations: 69 www.sciencedirect.com
Z Yan, S Li, Y Wang, J Li, C Ma, Y Guo, L Zhang - Bioorganic Chemistry, 2022 - Elsevier
… was relatively close to that of positive control ingliforib (IC 50 … IIIh higher than that of ingliforib. It indicated that compound IIIh … had higher acute oral toxicity than ingliforib, both these two …
Number of citations: 6 www.sciencedirect.com
BR Henke, SM Sparks - Mini reviews in medicinal chemistry, 2006 - ingentaconnect.com
… Ingliforib was also studied in a 12-week study in Type 2 … Ingliforib again failed to show any significant difference from … properties are unlikely to explain ingliforib’s lack of chronic …
Number of citations: 113 www.ingentaconnect.com
BR Henke - New therapeutic strategies for type, 2012 - books.google.com
… , ingliforib at doses of 75 and 200 mg twice daily showed no significant difference in FPG levels compared to the placebo group. Ingliforib was … Ingliforib failed to show any significant …
Number of citations: 24 books.google.com
MD Aleo, F Shah, S Allen, HA Barton… - Chemical research in …, 2019 - ACS Publications
The hepatic risk matrix (HRM) was developed and used to differentiate lead clinical and back-up drug candidates against competitor/marketed drugs within the same pharmaceutical …
Number of citations: 45 pubs.acs.org
SNL Bennett, AD Campbell, A Hancock… - Bioorganic & medicinal …, 2010 - Elsevier
A series of carboxylic acid glycogen phosphorylase inhibitors, which have potential as oral antidiabetic agents, is described. Defining and applying simple physicochemical design …
Number of citations: 7 www.sciencedirect.com
CE Zois, E Favaro, AL Harris - Biochemical pharmacology, 2014 - Elsevier
Since its identification more than 150 years ago, there has been an extensive characterisation of glycogen metabolism and its regulatory pathways in the two main glycogen storage …
Number of citations: 116 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.